N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: is an organic compound that features a fluorinated phenyl group, a thiophene ring, and a sulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: Thiophene-2-sulfonyl chloride is prepared by reacting thiophene with chlorosulfonic acid.
Acylation reaction: The sulfonyl chloride intermediate is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylsulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonamide groups.
Protein Labeling: Utilized in the development of probes for protein labeling and detection.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- N-(2-bromophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- N-(2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
Uniqueness: N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S2/c13-9-4-1-2-5-10(9)14-11(15)8-19(16,17)12-6-3-7-18-12/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKLKZCXBDHVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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